Dde Biotin-PEG4-DBCO is a specialized chemical compound that combines a biotin moiety with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) functional group. This compound is primarily utilized in bioconjugation applications, particularly for labeling biomolecules with biotin through Click Chemistry. The molecular formula for Dde Biotin-PEG4-DBCO is C₃₉H₅₁N₅O₈S, with a molecular weight of 749.92 g/mol and a purity of at least 90% as determined by high-performance liquid chromatography (HPLC) .
The DBCO group allows for efficient strain-promoted alkyne-azide cycloaddition reactions, which occur without the need for copper catalysts. This feature enhances the safety and efficiency of bioconjugation processes, making it suitable for sensitive biological applications. The PEG4 linker improves the hydrophilicity of the compound, reducing aggregation and enhancing accessibility to biotin, which facilitates detection and purification via streptavidin-based methods .
Dde Biotin-PEG4-DBCO functions through a two-step mechanism:
Dde Biotin-PEG4-DBCO finds applications in various areas of scientific research, including:
Dde Biotin-PEG4-DBCO participates in strain-promoted alkyne-azide cycloaddition, a type of Click Chemistry that enables rapid and selective reactions between azides and alkynes. In this context, the DBCO group acts as the alkyne component, reacting with azide-labeled biomolecules to form stable triazole linkages. This reaction is characterized by its high efficiency and selectivity, allowing for bioconjugation under mild conditions without the need for copper catalysts .
The reaction can be summarized as follows:
This reaction is particularly valuable in biological systems where copper can be toxic or interfere with biological processes.
Dde Biotin-PEG4-DBCO exhibits significant biological activity due to its ability to facilitate the labeling of proteins, nucleic acids, and other biomolecules with biotin. The resulting biotinylated molecules can then be easily detected or purified using streptavidin-based methods due to the exceptionally high affinity between biotin and streptavidin (with a dissociation constant in the femtomolar range) . This property makes Dde Biotin-PEG4-DBCO an essential tool in various applications such as:
The synthesis of Dde Biotin-PEG4-DBCO typically involves several key steps:
These steps can be optimized based on specific laboratory conditions and desired outcomes .
Dde Biotin-PEG4-DBCO has diverse applications in various fields:
Interaction studies involving Dde Biotin-PEG4-DBCO typically focus on its binding efficiency with streptavidin and other proteins. These studies demonstrate that biotinylated molecules exhibit strong affinity towards streptavidin, allowing for effective isolation and analysis of target biomolecules. Various experimental approaches, including surface plasmon resonance and fluorescence microscopy, are employed to assess these interactions quantitatively .
Dde Biotin-PEG4-DBCO shares similarities with several other compounds used in bioconjugation, including:
Compound | Key Features | Uniqueness |
---|---|---|
Biotin-PEG4-Alkyne | Standard bioconjugation reagent | Lacks DBCO functionality |
DBCO-Biotin | Directly combines biotin with DBCO | Does not include PEG linker |
Azide-Biotin | Reactive towards alkyne groups | Requires copper catalysis for reactions |
Dde Biotin-PEG4-DBCO stands out due to its combination of a hydrophilic PEG linker and a highly reactive DBCO group, enabling efficient Click Chemistry without copper catalysts. This feature enhances its utility in sensitive biological applications compared to other similar compounds .